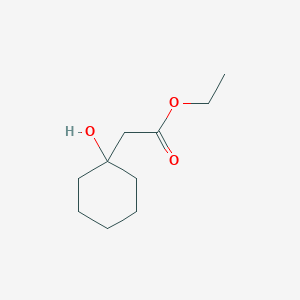
2,2,4,4-Tetramethylthietan-3-one
描述
2,2,4,4-Tetramethylthietan-3-one: is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₂OS. It is characterized by a four-membered ring structure with two sulfur atoms and four methyl groups attached to the ring. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Thermal Rearrangement: One of the common methods to synthesize 2,2,4,4-Tetramethylthietan-3-one involves the thermal rearrangement of its 1-oxide derivative.
Acetic Anhydride Reaction: Another method involves reacting the compound with acetic anhydride, which yields the acetate derivative as the significant product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis routes mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Oxidation: 2,2,4,4-Tetramethylthietan-3-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Oxidation reactions can yield products such as sulfoxides and sulfones.
Substituted Derivatives: Substitution reactions can produce a range of derivatives with different functional groups replacing the original ones.
科学研究应用
Chemistry: 2,2,4,4-Tetramethylthietan-3-one is used as a building block in organic synthesis due to its unique ring structure and reactivity. It serves as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, sulfur-containing heterocycles like this compound are often explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
作用机制
The mechanism of action of 2,2,4,4-Tetramethylthietan-3-one involves its reactivity with various chemical reagents. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to participate in oxidation, substitution, and other chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2,2,4,4-Tetramethylthietan-3-one 1-oxide: This compound is a derivative of this compound and undergoes similar thermal rearrangement reactions.
2,2,4,4-Tetramethylthietane: Another sulfur-containing heterocycle with a similar ring structure but without the ketone functional group.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both sulfur atoms and a ketone functional group. This combination of features gives it distinct reactivity and makes it valuable for various chemical transformations.
属性
IUPAC Name |
2,2,4,4-tetramethylthietan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYEOXWKJSNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(S1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300218 | |
| Record name | 2,2,4,4-tetramethylthietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58721-01-0 | |
| Record name | 58721-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,4-tetramethylthietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2,2,4,4-Tetramethylthietan-3-one 1-oxide is heated in benzene?
A1: Heating this compound 1-oxide in refluxing benzene for 90 minutes leads to a mixture of two ring-expanded products: []
Q2: Can the reaction intermediate be trapped during the thermal rearrangement of this compound 1-oxide?
A2: Yes, introducing silylating agents during the thermal rearrangement allows for trapping the transient sulfenic acid intermediate (5a). This trapping yields the trimethylsilyl derivative (5b). Interestingly, (5b) itself undergoes further thermal rearrangement, ultimately forming the enol ether (13). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




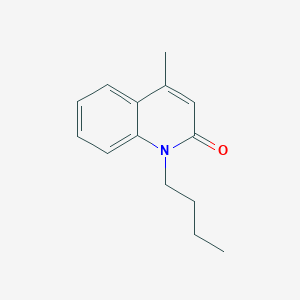
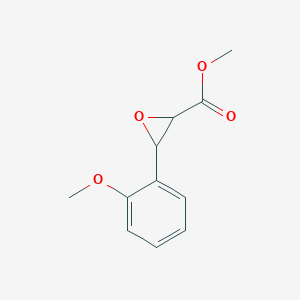
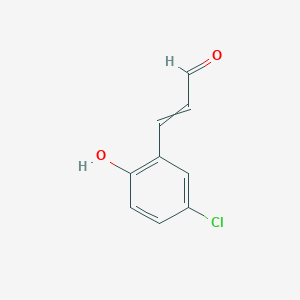



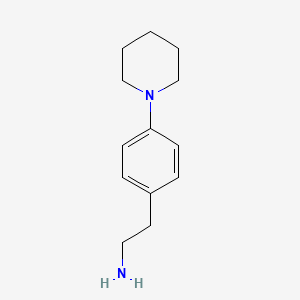
![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
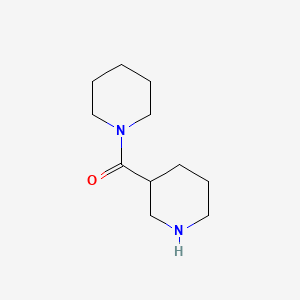
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)

